![molecular formula C17H19N5O2 B2779895 (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone CAS No. 2189434-53-3](/img/structure/B2779895.png)
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential in various fields.
Scientific Research Applications
Synthesis and Imaging Applications
Synthesis of [11C]HG-10-102-01 for Parkinson's Disease Imaging
The compound HG-10-102-01 and its precursor were synthesized for the development of a PET agent to image LRRK2 enzyme activity in Parkinson's disease. The process involved multi-step synthesis and achieved high radiochemical yield and purity, indicating its potential application in neuroimaging for Parkinson's diagnostics and research (Wang et al., 2017).
Heterocyclic Compound Synthesis
Novel Bioactive Heterocycle Synthesis
A study reported the synthesis of a novel compound from benzo[d]isoxazole evaluated for antiproliferative activity. The compound showed potential bioactive properties, and its molecular structure was analyzed through various spectroscopic methods and X-ray diffraction, highlighting the utility of morpholino derivatives in developing new therapeutic agents (Prasad et al., 2018).
Formulation Development for Poorly Water-Soluble Compounds
Improving In Vivo Exposure through Formulation
Research focused on developing a formulation for a poorly water-soluble compound, demonstrating that a solubilized, precipitation-resistant formulation could significantly enhance plasma concentrations in vivo. This study underscores the importance of formulation strategies in the bioavailability of potential therapeutic agents (Burton et al., 2012).
Reactions with Amines
Study on Reactions with Amines
The reaction of a specific pyrimidinone compound with various amines, including morpholine, was examined. This research contributes to the understanding of chemical interactions and the potential for developing new compounds with morpholine components (Yakubkene & Vainilavichyus, 1998).
properties
IUPAC Name |
(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c23-16(14-5-1-2-6-18-14)22-7-3-4-13-12-19-17(20-15(13)22)21-8-10-24-11-9-21/h1-2,5-6,12H,3-4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWWWLYZYCEZEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=CC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.